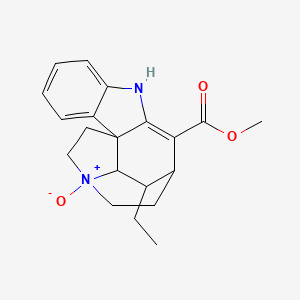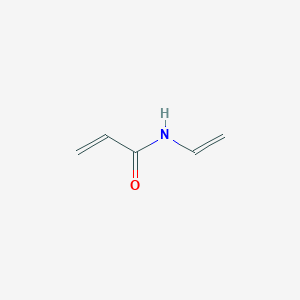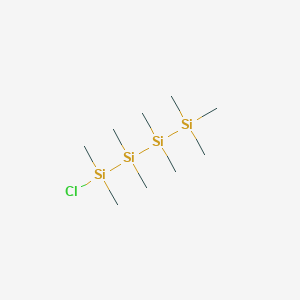
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane is an organosilicon compound characterized by the presence of a chlorine atom and multiple methyl groups attached to a tetrasilane backbone
Vorbereitungsmethoden
The synthesis of 1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane typically involves the chlorination of nonamethyltetrasilane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of 1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the silicon backbone can engage in various bonding interactions. These interactions can influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane can be compared with other similar compounds, such as:
1-Chloro-1,2,2,3,3,4-hexafluorocyclobutane: Differing in the presence of fluorine atoms and a cyclobutane ring.
2-Propanone, 1-chloro-: Featuring a different backbone structure and functional groups.
Eigenschaften
CAS-Nummer |
51531-19-2 |
|---|---|
Molekularformel |
C9H27ClSi4 |
Molekulargewicht |
283.10 g/mol |
IUPAC-Name |
chloro-[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C9H27ClSi4/c1-11(2,3)13(6,7)14(8,9)12(4,5)10/h1-9H3 |
InChI-Schlüssel |
YBTSNEYHVYJGCP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
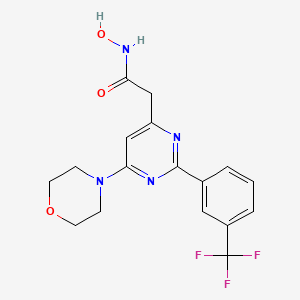
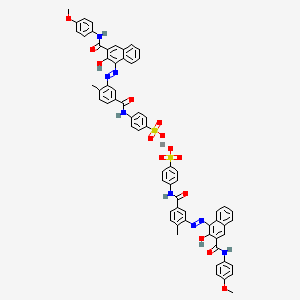
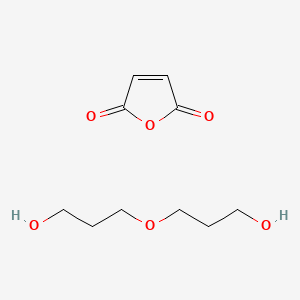
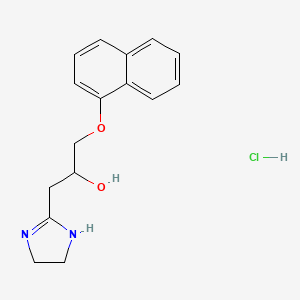
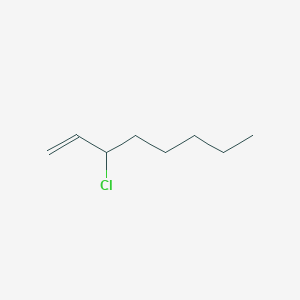
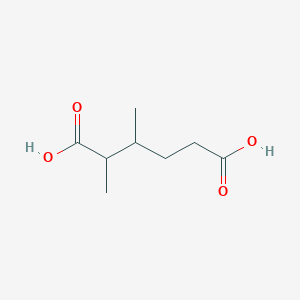
![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
